molecular formula C12H17N B13210198 5-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole

5-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole

Cat. No.: B13210198
M. Wt: 175.27 g/mol
InChI Key: YXFYCWUCEFLIGS-UHFFFAOYSA-N
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Description

5-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 5-position and an isopropyl group at the 3-position, making it a unique derivative of dihydroindole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-methylindole with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired compound. Another approach involves the reduction of 5-Methyl-3-(propan-2-YL)-indole using hydrogenation catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with batch processing.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Introduction of halogen or sulfonyl groups.

Scientific Research Applications

5-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methylindole: Lacks the isopropyl group at the 3-position.

    3-Isopropylindole: Lacks the methyl group at the 5-position.

    2,3-Dihydroindole: Lacks both the methyl and isopropyl groups.

Uniqueness

5-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole is unique due to the presence of both the methyl and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-methyl-3-propan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N/c1-8(2)11-7-13-12-5-4-9(3)6-10(11)12/h4-6,8,11,13H,7H2,1-3H3

InChI Key

YXFYCWUCEFLIGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC2C(C)C

Origin of Product

United States

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